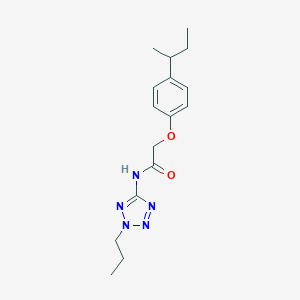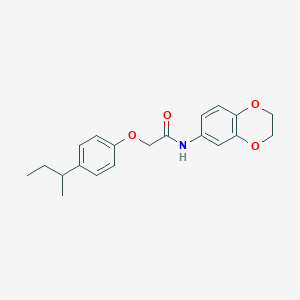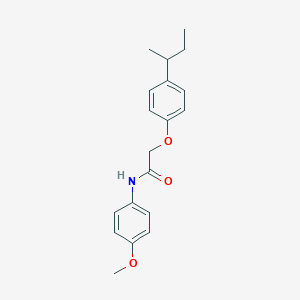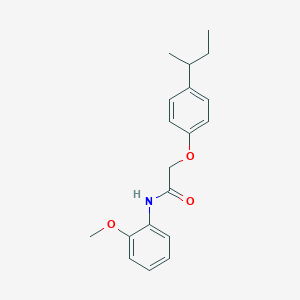![molecular formula C14H12BrClN2OS B251570 N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. However, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide and to identify potential molecular targets for its therapeutic applications. Finally, more research is needed to explore the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 4-chlorothiophenol with 5-bromo-6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-chlorosuccinimide (NCS) to yield N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been investigated for its anticancer properties and has shown promising results in vitro.
Propriétés
Formule moléculaire |
C14H12BrClN2OS |
|---|---|
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H12BrClN2OS/c1-9-12(15)6-7-13(17-9)18-14(19)8-20-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) |
Clé InChI |
HDMQQQASTBIVPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)






![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
